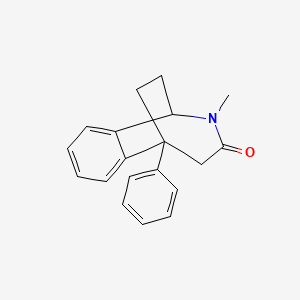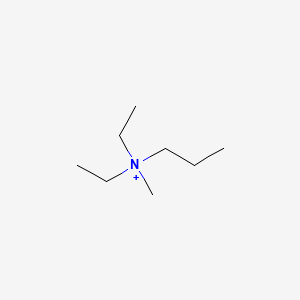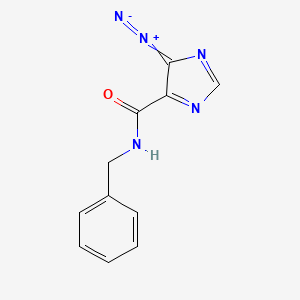
(3R)-3-Methylpent-4-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-Methylpent-4-enal: is an organic compound belonging to the class of aldehydes It is characterized by the presence of a methyl group at the third carbon and a double bond between the fourth and fifth carbons in a pentane chain, with an aldehyde functional group at the terminal carbon
準備方法
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method to synthesize (3R)-3-Methylpent-4-enal involves an aldol condensation reaction. This reaction typically uses acetaldehyde and 3-methylbutanal as starting materials. The reaction is catalyzed by a base such as sodium hydroxide, and the product is formed through the formation of a β-hydroxy aldehyde intermediate, which subsequently undergoes dehydration to yield the desired compound.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired α,β-unsaturated aldehyde. This method allows for the precise control of the stereochemistry of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
化学反応の分析
Types of Reactions:
Oxidation: (3R)-3-Methylpent-4-enal can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) to form dihalides or haloalkanes, respectively.
Substitution Reactions: The aldehyde group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the hydrogen atom of the aldehyde group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Addition: Bromine in carbon tetrachloride.
Substitution: Ammonia in ethanol.
Major Products:
Oxidation: 3-Methylpentanoic acid.
Reduction: 3-Methylpent-4-en-1-ol.
Addition: 3,4-Dibromo-3-methylpentane.
Substitution: 3-Methylpent-4-en-1-amine.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: (3R)-3-Methylpent-4-enal is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Study of Reaction Mechanisms: The compound serves as a model substrate in the study of various organic reactions, providing insights into reaction mechanisms and kinetics.
Biology:
Biochemical Pathways: It is used in research to study biochemical pathways involving aldehydes and their role in metabolic processes.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Flavor and Fragrance: this compound is used in the flavor and fragrance industry due to its pleasant aroma, contributing to the formulation of perfumes and food flavorings.
作用機序
The mechanism of action of (3R)-3-Methylpent-4-enal involves its interaction with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to the inhibition or activation of enzymatic activity. The double bond in the compound allows for interactions with hydrophobic pockets in receptors, influencing receptor activity and signaling pathways.
類似化合物との比較
(3S)-3-Methylpent-4-enal: The enantiomer of (3R)-3-Methylpent-4-enal, differing only in the configuration at the third carbon.
3-Methylpentanal: A saturated aldehyde with a similar carbon skeleton but lacking the double bond.
3-Methyl-2-pentenal: An α,β-unsaturated aldehyde with a double bond at a different position.
Uniqueness:
Stereochemistry: The (3R) configuration of this compound imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets.
Double Bond Position: The position of the double bond in this compound allows for unique addition reactions and influences the compound’s chemical behavior compared to its saturated or differently unsaturated analogs.
特性
CAS番号 |
86114-18-3 |
|---|---|
分子式 |
C6H10O |
分子量 |
98.14 g/mol |
IUPAC名 |
(3R)-3-methylpent-4-enal |
InChI |
InChI=1S/C6H10O/c1-3-6(2)4-5-7/h3,5-6H,1,4H2,2H3/t6-/m0/s1 |
InChIキー |
MWSZRPZREJBOIP-LURJTMIESA-N |
異性体SMILES |
C[C@H](CC=O)C=C |
正規SMILES |
CC(CC=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethyl 2-[1-(butylamino)ethylidene]hexanoate](/img/structure/B14425088.png)







